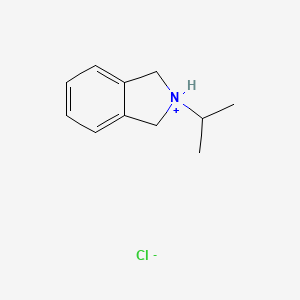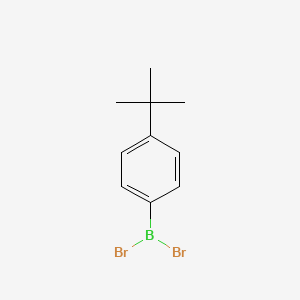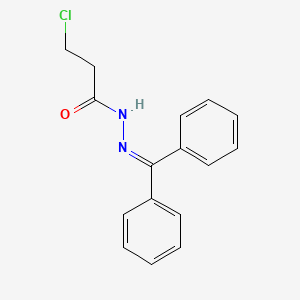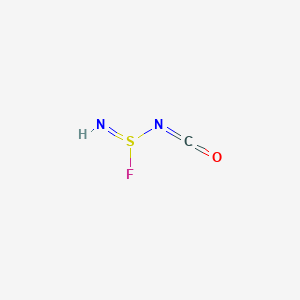
Sulfurimidisocyanatidous fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfurimidisocyanatidous fluoride is a compound that features a sulfur-fluorine bond, which is known for its unique chemical properties and stability. This compound is part of the broader class of sulfur(VI) fluorides, which have been extensively studied for their diverse applications in various fields, including organic synthesis, chemical biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurimidisocyanatidous fluoride typically involves the activation of sulfur-containing substrates. Common methods include:
Activation of Sulfonamides: Using pyrilium salts to activate sulfonamides.
Deoxygenation of Sulfonic Acids: This method involves the removal of oxygen atoms from sulfonic acids.
Electrochemical Oxidation of Thiols: Thiols are oxidized electrochemically to produce the desired sulfur-fluoride compound.
Industrial Production Methods
Industrial production of this compound often employs transition-metal-catalyzed processes. Metals such as palladium, copper, and nickel are used to catalyze the reactions, with sulfur dioxide fluoride (SO2F2) gas serving as an electrophilic hub .
Chemical Reactions Analysis
Types of Reactions
Sulfurimidisocyanatidous fluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The sulfur-fluorine bond can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are typically used.
Substitution: Reagents like amines and alcohols are used in substitution reactions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various sulfur-containing compounds, such as sulfonamides, sulfones, and sulfoxides .
Scientific Research Applications
Sulfurimidisocyanatidous fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfurimidisocyanatidous fluoride involves the sulfur-fluoride bond acting as an electrophilic center. This allows the compound to react with nucleophiles, forming stable covalent bonds. The molecular targets and pathways involved include:
Protein-Biomolecule Interactions: The compound can form stable linkages with proteins, facilitating the study of protein interactions.
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues.
Comparison with Similar Compounds
Sulfurimidisocyanatidous fluoride is unique compared to other sulfur(VI) fluorides due to its specific reactivity and stability. Similar compounds include:
Sulfonyl Fluorides: Known for their use in click chemistry and bioconjugation.
Fluorosulfates: Used in similar applications but with different reactivity profiles.
Sulfamoyl Fluorides: Employed in medicinal chemistry for their stability and reactivity.
Properties
CAS No. |
80229-01-2 |
|---|---|
Molecular Formula |
CHFN2OS |
Molecular Weight |
108.10 g/mol |
IUPAC Name |
fluoro-imino-isocyanato-λ4-sulfane |
InChI |
InChI=1S/CHFN2OS/c2-6(3)4-1-5/h3H |
InChI Key |
GGGYYPCEPSVKAP-UHFFFAOYSA-N |
Canonical SMILES |
C(=NS(=N)F)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


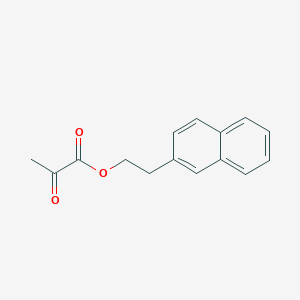


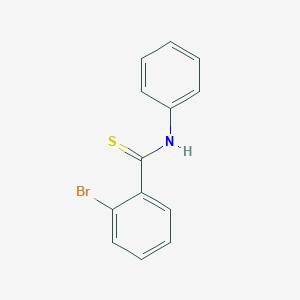
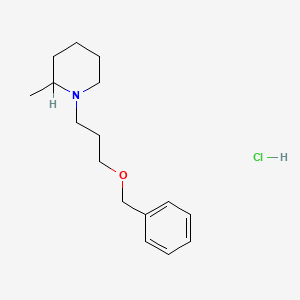
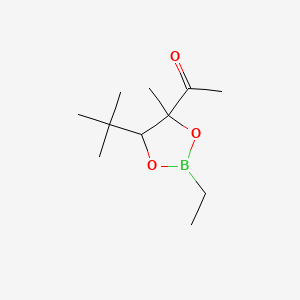
![2-Amino-3-[(2-bromoacetyl)amino]propanoic acid](/img/structure/B14437666.png)
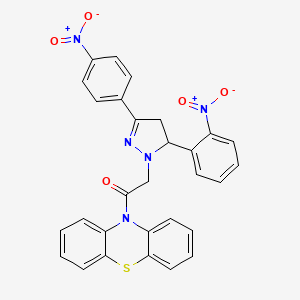
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
